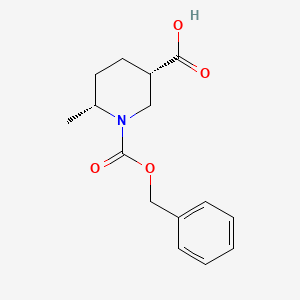

![molecular formula C8H7N3O2 B6363296 Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 1259224-04-8](/img/structure/B6363296.png)

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, also known as MTPC, is a chemical compound composed of a methyl group attached to a triazolo ring system. It is a colorless solid that is soluble in water and other polar solvents. MTPC is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic syntheses and as a reagent in the synthesis of heterocyclic compounds.

Aplicaciones Científicas De Investigación

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is widely used in scientific research due to its versatile properties. It is used in the synthesis of heterocyclic compounds, which are important in pharmaceutical research. It is also used as a reagent in the synthesis of organic compounds, such as nitro compounds and carboxylic acids. In addition, it is used as a catalyst in organic syntheses, such as the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a type of 1,2,4-triazolo[1,5-a]pyridine, which is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. For instance, in the case of JAK1 and JAK2 inhibitors, it binds to the active site of these kinases, preventing them from phosphorylating and activating downstream signaling proteins . This interaction results in the modulation of the signaling pathways controlled by these kinases .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can modulate the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis . Furthermore, as a PHD-1 inhibitor, it can affect the HIF signaling pathway, which is involved in the cellular response to hypoxia .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting JAK1 and JAK2, it can potentially suppress the proliferation of cancer cells . Similarly, by acting as a RORγt inverse agonist, it could modulate immune responses, potentially benefiting autoimmune diseases .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several advantages for lab experiments. It is a colorless solid that is soluble in water and other polar solvents, making it easy to work with. It is also a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocyclic compounds, carboxylic acids, and nitro compounds. However, it is also important to note that this compound is a highly reactive compound and should be handled with care.

Direcciones Futuras

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several potential future applications in scientific research. It could be used to synthesize novel heterocyclic compounds for pharmaceutical research. It could also be used as a catalyst in organic syntheses, such as the synthesis of agrochemicals. In addition, it could be used in the synthesis of organic compounds, such as nitro compounds and carboxylic acids. Finally, it could be used in the development of new catalysts for organic reactions.

Métodos De Síntesis

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be synthesized via a variety of methods. One method involves the reaction of methyl iodide with a triazole-5-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces this compound as a byproduct. Another method involves the reaction of methyl iodide with a triazole-5-carboxylic acid in the presence of a catalyst such as palladium. This reaction produces this compound as the major product.

Propiedades

IUPAC Name |

methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-11-7(6)9-5-10-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTODVBWCOSDQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)

![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)-2-phenylacetic acid](/img/structure/B6363225.png)

![1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide](/img/structure/B6363230.png)

![6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363241.png)

![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)

![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363248.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate](/img/structure/B6363272.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate](/img/structure/B6363278.png)